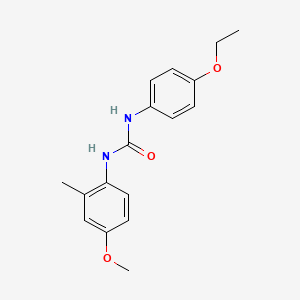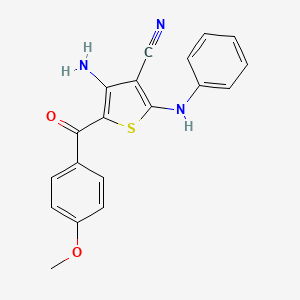![molecular formula C14H11Cl2NO B5727782 [bis(4-chlorophenyl)methyl]formamide CAS No. 127568-36-9](/img/structure/B5727782.png)
[bis(4-chlorophenyl)methyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Bis(4-chlorophenyl)methyl]formamide, also known as Hexachlorophene, is a chemical compound that has been widely used in various scientific research applications. This compound is a synthetic organic compound that is derived from chlorinated phenols. It has been found to have several biochemical and physiological effects, making it an essential tool in various fields of research.
Wirkmechanismus
The mechanism of action of [bis(4-chlorophenyl)methyl]formamide is not fully understood. However, it is believed to work by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
[Bis(4-chlorophenyl)methyl]formamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have anti-inflammatory properties, making it useful in the treatment of inflammatory skin conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using [bis(4-chlorophenyl)methyl]formamide in lab experiments is its antimicrobial properties, which make it useful in the development of antibacterial and antifungal agents. However, one of the limitations of using this compound is its potential toxicity, which can pose a risk to researchers.
Zukünftige Richtungen
There are several future directions for the use of [bis(4-chlorophenyl)methyl]formamide in scientific research. One area of interest is the development of new antibacterial and antifungal agents based on this compound. Another area of interest is the study of its anti-inflammatory properties and its potential use in the treatment of inflammatory skin conditions.
Conclusion:
[Bis(4-chlorophenyl)methyl]formamide is a synthetic organic compound that has been widely used in various scientific research applications. It has antimicrobial properties and has been found to have several biochemical and physiological effects. While it has advantages in lab experiments, its potential toxicity should be considered. There are several future directions for the use of this compound in scientific research, including the development of new antibacterial and antifungal agents and the study of its anti-inflammatory properties.
Synthesemethoden
The synthesis of [bis(4-chlorophenyl)methyl]formamide can be achieved through the reaction of 4-chlorobenzyl chloride with sodium formate in the presence of a palladium catalyst. This process is known as the formylation of 4-chlorobenzyl chloride. The resulting product is a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
[Bis(4-chlorophenyl)methyl]formamide has been widely used in various scientific research applications. It has been found to have antimicrobial properties, making it useful in the development of antibacterial and antifungal agents. It has also been used as a preservative in cosmetic and personal care products.
Eigenschaften
IUPAC Name |
N-[bis(4-chlorophenyl)methyl]formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-12-5-1-10(2-6-12)14(17-9-18)11-3-7-13(16)8-4-11/h1-9,14H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVTZJMXNVXSLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)NC=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357915 |
Source


|
| Record name | N-[bis(4-chlorophenyl)methyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[bis(4-chlorophenyl)methyl]formamide | |
CAS RN |
127568-36-9 |
Source


|
| Record name | N-[bis(4-chlorophenyl)methyl]formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B5727707.png)


![4-tert-butyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5727732.png)

![7-[(2,5-dimethylbenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727743.png)

![1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5727761.png)
![N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5727766.png)




